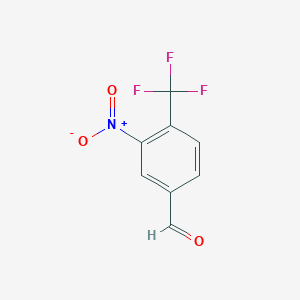

3-Nitro-4-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJKCPJLZJWAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102844-90-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The strategic placement of a strong electron-withdrawing trifluoromethyl group and a versatile nitro group makes 3-Nitro-4-(trifluoromethyl)benzaldehyde a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nbinno.com This has led to its incorporation into a wide array of bioactive molecules.

Derivatives of trifluoromethyl-substituted benzaldehydes have shown potential in inhibiting the growth of cancer cells. For instance, research into 4-substituted-3-nitrobenzamide derivatives, which can be synthesized from related precursors, has demonstrated potent anti-tumor activity against various cancer cell lines. Furthermore, the drug nitisinone, used for the treatment of hereditary tyrosinemia type 1, is a notable example of a pharmaceutical derived from a related compound, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, highlighting the relevance of this structural motif in medicinal chemistry. nih.gov

The aldehyde functional group in this compound allows for a variety of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and participation in carbon-carbon bond-forming reactions such as the Henry reaction. researchgate.net The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can participate in nucleophilic aromatic substitution reactions. This versatility makes it a key intermediate for creating diverse molecular libraries for biological screening.

In the agrochemical sector, trifluoromethylated compounds are crucial for developing modern crop protection solutions due to their enhanced efficacy and stability. nbinno.com While direct examples are proprietary, the use of related trifluoromethylated benzaldehydes as precursors for herbicides, insecticides, and fungicides underscores the industrial importance of this class of compounds. nbinno.comnih.gov

Historical Perspectives and Evolution of Research on Nitro and Trifluoromethylated Aromatic Aldehydes

Direct Synthetic Routes

Direct synthetic routes involve the introduction of the key functional groups onto a pre-existing benzene (B151609) ring in one or two steps. These methods are often preferred for their atom economy and efficiency.

The most direct conceptual pathway to this compound is the electrophilic nitration of 4-(trifluoromethyl)benzaldehyde (B58038). In this reaction, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Similarly, the aldehyde group (-CHO) is also deactivating and meta-directing. Therefore, when 4-(trifluoromethyl)benzaldehyde is subjected to nitration conditions, the incoming nitro group (-NO₂) is directed to the position that is meta to both the -CHO and -CF₃ groups, which corresponds to the C-3 position.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. However, due to the deactivated nature of the ring, harsher conditions may be necessary compared to the nitration of more electron-rich aromatic compounds. Alternative nitrating systems, such as tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), have been shown to be effective for the regioselective nitration of deactivated systems and could be applied here. nih.gov

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Ortho/Para or Meta Directing |

|---|---|---|---|

| -CHO (Aldehyde) | Electron-Withdrawing | Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Deactivating | Meta |

This interactive table summarizes the electronic effects of the functional groups present on the target molecule, which govern the regioselectivity of nitration reactions.

An alternative direct approach involves introducing the formyl group onto a nitro-trifluoromethylated benzene precursor, such as 1-nitro-2-(trifluoromethyl)benzene. Classic formylation reactions like the Vilsmeier-Haack reaction are generally effective only for electron-rich aromatic compounds and are not suitable for the strongly deactivated 1-nitro-2-(trifluoromethyl)benzene ring. chemistrysteps.comorganic-chemistry.orgyoutube.comjk-sci.com The Vilsmeier reagent is a weak electrophile and requires an activated aromatic system to react. youtube.com

Therefore, the introduction of the formyl group is more commonly achieved through a multi-step sequence from a related precursor. For instance, a common strategy involves the transformation of a methyl group or a carboxylic acid derivative at the desired position. A multi-step synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde has been reported starting from 2-Nitrobenzotrifluoride. This process typically involves the introduction of a carbon unit that is subsequently converted to the aldehyde. This can be achieved by first converting the precursor to an organometallic reagent followed by reaction with a formylating agent, or through the reduction of a nitrile or carboxylic acid derivative, which is then oxidized to the aldehyde.

Multistep Synthetic Pathways from Precursors

Multistep syntheses offer greater flexibility and control, allowing for the construction of complex analogues with specific stereochemistry and regiochemistry.

The synthesis of analogues of this compound often requires precise control over the arrangement of substituents (regioselectivity) and their 3D orientation (stereoselectivity).

Regioselectivity: The synthesis of specifically substituted isomers relies on regioselective reactions. For instance, in nucleophilic aromatic substitution (SNAr) on polyhalogenated benzaldehydes, the site of substitution can be predicted and controlled. Quantum mechanics calculations have been used to analyze the LUMO (Lowest Unoccupied Molecular Orbital) of substrates to predict which halogen is most susceptible to displacement, accounting for observed selectivities. wuxibiology.com Organocatalytic benzannulation reactions provide another powerful tool for the regioselective assembly of highly functionalized trifluoromethylarenes from acyclic precursors. rsc.org

Stereoselectivity: For the synthesis of chiral analogues, stereoselective methods are essential. Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of amines, providing excellent stereocontrol. thieme-connect.com Another common strategy is the use of chiral auxiliaries. N-acyl chiral auxiliary derivatives can be used to synthesize enantiopure aldehydes through diastereoselective reactions, where the auxiliary guides the approach of a reagent to one face of the molecule. rsc.org Furthermore, hybrid catalysis systems, combining a chiral copper-N-heterocyclic carbene catalyst with a palladium catalyst, have been developed for the asymmetric synthesis of versatile chiral chemicals from aldehydes. kanazawa-u.ac.jp

Table 2: Overview of Stereoselective Synthetic Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Aldehyde Catalysis | A chiral aldehyde is used as an organocatalyst to induce stereoselectivity in reactions. | Provides excellent catalytic activation and stereoselective control. thieme-connect.com |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | The auxiliary is removed after the desired stereocenter is set. rsc.org |

This interactive table outlines key strategies for achieving stereocontrol in the synthesis of chiral analogues.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the substituted benzene scaffold of this compound and its analogues. Reactions like the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between an aryl halide and an organoboron compound. For example, a suitably substituted aryl halide could be coupled with a boronic acid containing the remaining part of the target molecule.

A one-pot procedure for the synthesis of functionalized benzaldehydes has been developed that employs a stable aluminum hemiaminal as a protected aldehyde. This intermediate is suitable for subsequent palladium-catalyzed cross-coupling reactions with organometallic reagents, allowing for the introduction of various alkyl and aryl substituents. acs.org This method highlights the integration of protection and coupling strategies to build complex aldehyde structures.

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.

Green chemistry principles are increasingly being applied to the synthesis of aromatic aldehydes. These approaches focus on:

Use of safer solvents and reagents: Replacing hazardous reagents with more environmentally friendly alternatives.

Catalysis: Employing catalytic methods (including biocatalysis) over stoichiometric reagents to reduce waste. Whole-cell catalysis, for example, can be used for the conversion of benzaldehydes. nih.gov

Energy efficiency: Utilizing methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

Table 3: Green Chemistry Approaches in Aldehyde Synthesis

| Technique | Principle | Example Application |

|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | Whole-cell catalysis for conversions of substituted benzaldehydes. nih.gov |

| Tandem Reactions | Multiple reaction steps in a single pot. | One-pot reduction/cross-coupling for efficient benzaldehyde synthesis. acs.orgliberty.edu |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Can dramatically reduce reaction times. |

This interactive table summarizes various green chemistry techniques applicable to the synthesis of the target compound and its analogues.

Catalytic Synthesis Protocols

The introduction of the aldehyde functional group onto an aromatic ring bearing sensitive substituents like nitro and trifluoromethyl groups requires carefully controlled catalytic methods. While direct formylation can be challenging, common strategies involve the catalytic transformation of a precursor functional group, such as a nitrile or an alcohol, on a pre-functionalized aromatic core.

One established catalytic route for synthesizing benzaldehydes is the reduction of the corresponding benzonitriles. For instance, the synthesis of 4-(trifluoromethyl)benzaldehyde, a structural analogue, has been achieved through catalytic hydrogenation. In one protocol, 4-(trifluoromethyl)benzonitrile (B42179) is treated with hydrogen gas in the presence of a powdered nickel/aluminum alloy catalyst. researchgate.net This reaction, conducted in aqueous formic acid, results in a high yield of the desired aldehyde. researchgate.net

Another critical catalytic step is the oxidation of a benzyl (B1604629) alcohol to the corresponding benzaldehyde. This transformation must be highly selective to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which uses a dimethyl sulfoxide (B87167) (DMSO)-oxalyl dichloride system, is a well-established method for this conversion under mild conditions. This protocol has been applied to synthesize 4-Nitro-3-(trifluoromethyl)benzaldehyde from (4-Nitro-3-trifluoromethyl-phenyl)-methanol. researchgate.net Furthermore, modern catalytic systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with an oxidant like sodium hypochlorite (B82951) offer an efficient pathway for the selective oxidation of primary alcohols to aldehydes. researchgate.net Research has also demonstrated the efficacy of single-atom cobalt catalysts (Co1/NC) for the highly selective oxidation of benzyl alcohol to benzaldehyde, achieving near-quantitative selectivity at high conversion rates. rsc.org

Palladium-catalyzed cross-coupling reactions also provide a versatile route to aldehyde analogues. The Mizoroki-Heck reaction, for example, can couple aryl halides with vinyl ethers, which can then be hydrolyzed to the aldehyde. An improved protocol for a related compound, 3-(3-trifluoromethylphenyl)propanal, involved a Mizoroki–Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2. acs.org

Table 1: Overview of Catalytic Protocols for Benzaldehyde Synthesis Analogues

| Method | Catalyst/Reagent | Substrate Example | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Nitrile Reduction | Nickel/Aluminum Alloy | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzaldehyde | Achieved an 87.9% yield under 3 atmospheres of H2 pressure at 80°C. | researchgate.net |

| Alcohol Oxidation | DMSO/Oxalyl Dichloride (Swern) | (4-Nitro-3-trifluoromethyl-phenyl)-methanol | 4-Nitro-3-(trifluoromethyl)benzaldehyde | A multi-step synthesis where Swern oxidation is the final step. | researchgate.net |

| Alcohol Oxidation | TEMPO/NaOCl | Primary Benzyl Alcohols | Corresponding Benzaldehydes | A simple and benign protocol suitable for continuous flow systems. | researchgate.net |

| Heck Reaction | Pd(OAc)2 | 1-Bromo-3-(trifluoromethyl)benzene | 3-(3-Trifluoromethylphenyl)propanal | Efficient C-C bond formation followed by hydrogenation and hydrolysis. | acs.org |

| Alcohol Oxidation | Co1/NC (Single-Atom Catalyst) | Benzyl Alcohol | Benzaldehyde | Exhibited 95.2% conversion and nearly 99.9% selectivity. | rsc.org |

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, particularly using microreactors, has emerged as a powerful tool for the synthesis of nitroaromatic compounds. Nitration reactions are typically fast and highly exothermic, posing significant safety risks and control challenges in conventional batch reactors. beilstein-journals.org Flow chemistry mitigates these risks by utilizing small reactor volumes, which provide superior heat transfer and precise temperature control, leading to improved safety, higher yields, and better selectivity. acs.orgbeilstein-journals.org

The synthesis of this compound could be envisioned as a two-step flow process: the nitration of a precursor like 4-(trifluoromethyl)benzaldehyde, followed by any necessary transformations. The nitration of various aromatic compounds, including toluene, p-difluorobenzene, and other benzaldehyde derivatives, has been successfully demonstrated in continuous flow systems. beilstein-journals.orgnih.gov These processes typically involve pumping streams of the aromatic substrate and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) through a micromixer and into a temperature-controlled residence time unit (a coiled tube or microfluidic chip). beilstein-journals.orgnih.gov This setup allows for reaction times on the order of seconds to minutes, a significant improvement over batch processes. nih.govsoton.ac.uk For example, the continuous nitration of p-difluorobenzene has been shown to achieve a 98% yield within a 2-minute reaction time. soton.ac.uk

The scalability of such processes is a key advantage. A continuous flow process for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was developed, achieving 83% conversion and 80% selectivity under optimized conditions in a droplet-based microreactor. soton.ac.uk Similarly, the oxidation of benzyl alcohols to aldehydes has been effectively translated to continuous flow protocols. researchgate.net A flow system using TEMPO/NaOCl in a biphasic solvent system allows for the safe and scalable conversion of alcohols to aldehydes, demonstrating the potential for an integrated, multi-step flow synthesis of complex targets. researchgate.net

Table 2: Examples of Continuous Flow Nitration of Aromatic Compounds

| Substrate | Nitrating Agent | Reactor Type | Residence Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Toluene | H₂SO₄/HNO₃ | Capillary Microreactor | 15 min | 54% (2-nitro), 39% (4-nitro) | beilstein-journals.orgnih.gov |

| p-Difluorobenzene | Fuming HNO₃/H₂SO₄ | Microreactor | < 2 min | 98% Yield | soton.ac.uk |

| 2-Isopropoxybenzaldehyde | Red Fuming HNO₃ | Microreactor | 5.4 s | 65% Yield | beilstein-journals.orgnih.gov |

| 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid | HNO₃/H₂SO₄ | Droplet-based Microreactor | 60-660 s | 83% Conversion | soton.ac.uk |

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally benign synthetic routes is a primary goal in modern chemistry, focusing on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents. For the synthesis of nitroaromatics, a significant advancement is the replacement of traditional mixed-acid (sulfuric and nitric acid) nitration, which is highly corrosive and generates substantial waste.

A cleaner nitration method has been developed for 4-chloro-3-nitrobenzotrifluoride, a close analogue of the target compound's precursor. This method uses an ionic liquid as both the catalyst and the solvent, with ammonium (B1175870) nitrate serving as the nitrating agent. beilstein-journals.org This approach completely avoids the use of strong, corrosive acids like sulfuric acid, significantly reducing pollution and simplifying product work-up. beilstein-journals.org The ionic liquid can be recovered and recycled after the reaction, further enhancing the process's green credentials. beilstein-journals.org Yields for this process are reported to be high, reaching up to 83%. beilstein-journals.org

Another avenue for sustainable synthesis is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and improve energy efficiency. A microwave-assisted Mizoroki–Heck reaction was shown to reduce reaction times for the synthesis of a trifluoromethylphenyl-propanal intermediate without compromising yield or selectivity. acs.org Furthermore, the protocol included the efficient recovery and reuse of the palladium catalyst, a key principle of green chemistry. acs.org

In the context of converting a precursor alcohol to the final aldehyde, green chemistry principles advocate for replacing hazardous heavy-metal oxidants like pyridinium chlorochromate (PCC). gordon.edu A sustainable alternative involves using a catalyst based on sodium molybdate, which is activated by hydrogen peroxide. gordon.edu This system is notable because hydrogen peroxide serves as both the activator and the solvent, with its only byproduct being water, making it a highly environmentally friendly oxidant. gordon.edu

Table 3: Comparison of Traditional vs. Sustainable Nitration for a Benzotrifluoride Analogue

| Parameter | Traditional Method | Sustainable Method (Ionic Liquid) | Reference |

|---|---|---|---|

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Ammonium Nitrate | beilstein-journals.org |

| Catalyst/Solvent | Sulfuric Acid | Ionic Liquid (recyclable) | beilstein-journals.org |

| Byproducts | Acidic Waste Stream | Water, Ammonium Salts | beilstein-journals.org |

| Corrosivity | High | Low | beilstein-journals.org |

| Yield | Varies | ~82-83% | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 4 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon. The reactivity of this carbon is greatly enhanced in 3-Nitro-4-(trifluoromethyl)benzaldehyde due to the potent electron-withdrawing effects of the nitro and trifluoromethyl substituents. These groups decrease the electron density on the carbonyl carbon, making it more susceptible to attack by nucleophiles. allen.insarthaks.comlibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. allen.in In this compound, the presence of the -NO2 and -CF3 groups makes the carbonyl carbon significantly more electron-deficient compared to benzaldehyde (B42025), thus increasing its reactivity towards nucleophiles. allen.inlibretexts.org

Table 1: Comparison of Reactivity in Nucleophilic Addition

| Compound | Substituents | Relative Reactivity |

|---|---|---|

| p-Tolualdehyde | -CH3 (Electron-donating) | Least Reactive |

| Benzaldehyde | None | Moderately Reactive |

| p-Nitrobenzaldehyde | -NO2 (Electron-withdrawing) | Most Reactive |

This table illustrates the general principle that electron-withdrawing groups increase the reactivity of benzaldehydes towards nucleophilic addition. This compound, with two strong electron-withdrawing groups, is expected to be highly reactive. allen.in

Condensation Reactions, Including Henry and Knoevenagel Reactions

Henry Reaction (Nitroaldol Reaction) : This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, such as an aldehyde, to produce a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgscirp.org The reaction begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org The resulting β-nitro alcohol is a versatile synthetic intermediate. wikipedia.orgorganic-chemistry.org Given its activated aldehyde group, this compound would readily participate in this reaction with various nitroalkanes.

Knoevenagel Condensation : This condensation reaction occurs between an aldehyde or ketone and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups, like malononitrile or ethyl cyanoacetate) in the presence of a basic catalyst. banglajol.infoorganic-chemistry.org The reaction is a widely used method for forming carbon-carbon double bonds. banglajol.info A variety of aromatic aldehydes can be utilized in this reaction, which can be catalyzed by bases or Lewis acids. banglajol.inforesearchgate.net The process involves a nucleophilic addition followed by a dehydration step. researchgate.net this compound serves as an excellent substrate for Knoevenagel condensations due to its highly electrophilic aldehyde carbon.

Table 2: Examples of Condensation Reactions with Aromatic Aldehydes

| Reaction Type | Aldehyde | Reagent | Catalyst | Product Type |

|---|---|---|---|---|

| Henry Reaction | Aromatic Aldehyde | Nitroalkane (e.g., Nitromethane) | Base (e.g., Piperidine) | β-Nitro Alcohol |

This table provides generalized examples of condensation reactions applicable to aromatic aldehydes like this compound. banglajol.inforesearchgate.netresearchgate.net

Formation and Transformations of Oximes and Hydrazones

Oxime Formation : Aldehydes react with hydroxylamine to form oximes, which are compounds containing the RR'C=NOH functional group. wikipedia.orgnih.gov This condensation reaction is a reliable method for the characterization and protection of carbonyl compounds. nih.govijprajournal.com The reaction can be performed under various conditions, including in aqueous media or even solvent-free, making it an environmentally favorable process. nih.govias.ac.in Aromatic aldehydes with both electron-donating and electron-withdrawing groups can be efficiently converted to their corresponding oximes. ias.ac.in

Hydrazone Formation : The reaction of an aldehyde with a hydrazine (such as hydrazine itself or substituted hydrazines like 4-nitrophenyl hydrazine) yields a hydrazone. nih.govresearchgate.netorganic-chemistry.org This condensation is an important synthetic transformation and the resulting hydrazones are valuable intermediates in organic synthesis. organic-chemistry.orgvjs.ac.vn Studies on various substituted benzaldehydes, including nitro- and trifluoromethyl- a nalogs, show that hydrazones are readily formed, often in high yields. nih.govdiscoveryjournals.org

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, and can also play a key role in cyclization reactions.

Reduction Pathways to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents and conditions. Common methods include:

Catalytic Hydrogenation : This involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel.

Metal/Acid Reduction : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation : This method uses a source of hydrogen other than H2 gas, such as hydrazine or ammonium (B1175870) formate, with a catalyst like Pd/C.

Applying these methods to this compound would yield 3-Amino-4-(trifluoromethyl)benzaldehyde, a valuable synthetic intermediate for the preparation of more complex molecules. researchgate.net

Role in Intramolecular Cyclization Reactions

The nitro group, or its partially reduced intermediates like nitroso or hydroxylamino groups, can participate in intramolecular cyclization reactions to form heterocyclic structures. For instance, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol. rsc.org In this process, the nitro group is first converted in situ to a 2-nitrosobenzaldehyde intermediate. rsc.org This intermediate then undergoes condensation with an amine, followed by a series of steps including isomerization, cyclization, and aromatization to yield the final cinnoline product. rsc.org This demonstrates the potential of the nitro group to act as a precursor to a reactive intermediate that drives intramolecular ring formation. rsc.org While not demonstrated for this compound specifically, derivatives of this compound could potentially undergo similar cyclizations to generate novel heterocyclic frameworks.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property has a profound impact on the reactivity of the aromatic ring in this compound, influencing both electrophilic and nucleophilic aromatic substitution reactions.

In the context of electrophilic aromatic substitution (EAS), the trifluoromethyl group, much like the nitro group, is a strong deactivating group. The presence of these two powerful electron-withdrawing groups significantly reduces the electron density of the benzene (B151609) ring, making it much less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. For instance, the nitration of a benzene ring with a nitro group is approximately 10 million times slower than the nitration of benzene, and a similar deactivating effect is observed with the trifluoromethyl group.

The trifluoromethyl group is a meta-directing group in electrophilic aromatic substitution. This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When an electrophile attacks the positions ortho or para to the -CF₃ group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoromethyl group. This is a highly destabilized arrangement. In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom bearing the -CF₃ group. Consequently, the meta intermediate is less destabilized and therefore more favored.

In the case of this compound, the aromatic ring is already substituted with a nitro group at the 3-position and a trifluoromethyl group at the 4-position. Both are strong deactivating and meta-directing groups. Any further electrophilic substitution would be extremely sluggish due to the severe deactivation of the ring. However, if a reaction were to occur under harsh conditions, the directing effects of both groups would need to be considered. The nitro group at C3 would direct an incoming electrophile to C1 and C5. The trifluoromethyl group at C4 would direct to C2 and C6. The cumulative deactivating effect of these groups makes further electrophilic substitution on this ring synthetically challenging.

| Substituent | Relative Rate (Benzene = 1) | Directing Effect |

|---|---|---|

| -OH | 1000 | Ortho, Para |

| -CH₃ | 25 | Ortho, Para |

| -H | 1 | - |

| -Cl | 0.033 | Ortho, Para |

| -CHO | ~10⁻⁴ | Meta |

| -CF₃ | ~2.5 x 10⁻⁵ | Meta |

| -NO₂ | ~10⁻⁷ | Meta |

This table illustrates the general trend of substituent effects on the rate of electrophilic nitration. The presence of multiple deactivating groups, such as in this compound, would lead to an even more pronounced decrease in reactivity.

The presence of strong electron-withdrawing groups like the trifluoromethyl and nitro groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. For an SₙAr reaction to occur, a good leaving group must be present on the aromatic ring.

In a hypothetical scenario where a leaving group (e.g., a halogen) is present on the ring of this compound, the trifluoromethyl group, along with the nitro group, would significantly facilitate the substitution of that leaving group by a nucleophile. The rate of SₙAr reactions is highly dependent on the position of the electron-withdrawing groups relative to the leaving group. These reactions are most efficient when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing substituent through resonance.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| CH₃O⁻ | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | KOH, MeOH, 80 °C | 85 |

| C₂H₅O⁻ | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | KOH, EtOH, 80 °C | 83 |

| PhS⁻ | 3-phenylthio-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃, DMF, 90 °C | 46 |

| Morpholine | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | K₂CO₃, DMF, 85 °C | 63 |

*Data for 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with similar electronic properties to a hypothetical halogenated derivative of this compound, demonstrating the feasibility of SₙAr reactions on such activated systems nih.gov.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Contributions to Material Science Precursor Synthesis

The strategic placement of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzaldehyde (B42025) scaffold makes 3-Nitro-4-(trifluoromethyl)benzaldehyde a highly valuable precursor for monomers used in the synthesis of advanced materials. These functional groups impart desirable properties such as enhanced thermal stability, improved solubility, and specific optical and electronic characteristics to the resulting polymers.

The aldehyde functionality of the molecule serves as a reactive site for various chemical transformations, allowing for its incorporation into larger, more complex molecular structures. One of the most significant applications of this compound is in the synthesis of monomers for high-performance polymers like polyimides and in the formation of Schiff bases, which themselves can be polymerized or used to create functional materials.

The presence of the nitro group is particularly advantageous as it can be readily reduced to an amino group (-NH₂). This transformation is a key step in converting this compound into diamine monomers, which are essential building blocks for polyimides and polyamides. Polyimides containing trifluoromethyl groups are known for their excellent thermal stability, low dielectric constants, and good optical transparency, making them suitable for applications in microelectronics and aerospace.

For instance, a synthetic route to produce diamine monomers often involves the reaction of a nitro-substituted precursor with another aromatic compound, followed by the reduction of the nitro groups. While a direct synthesis from this compound is not extensively documented in public literature, the established chemical pathways for similar nitro compounds strongly suggest its utility as a precursor for creating novel diamine monomers with tailored properties. The trifluoromethyl group in the resulting monomer would contribute to increased free volume and reduced intermolecular interactions in the final polymer, leading to enhanced solubility and processability without compromising thermal performance.

| Property Enhancement from Functional Groups | |

| Functional Group | Contribution to Polymer Properties |

| Trifluoromethyl (-CF₃) | Increases thermal stability, enhances solubility in organic solvents, lowers the dielectric constant, improves optical transparency. |

| Nitro (-NO₂) / Amino (-NH₂) | The nitro group is a precursor to the highly reactive amino group, which is essential for polymerization reactions (e.g., polyimide synthesis). The nitro group itself can impart photosensitivity. |

The aldehyde group in this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not only stable compounds but can also serve as monomers for the synthesis of poly(azomethine)s or Schiff base polymers. These polymers are noted for their high thermal stability and interesting optoelectronic properties.

The synthesis of a Schiff base from 4-nitrobenzaldehyde (B150856) and various anilines has been reported, highlighting the feasibility of this reaction. nih.govnih.gov By extension, this compound can be used to create novel Schiff bases where the combined electron-withdrawing effects of the nitro and trifluoromethyl groups can influence the electronic and physical properties of the resulting material. The polymerization of such Schiff bases can lead to materials with potential applications in areas like nonlinear optics and as components in electronic devices.

The nitro group in aromatic compounds is a well-known photosensitive moiety. Polymers incorporating o-nitrobenzyl groups, for example, have been developed as positive-working photosensitive polyimides. Upon UV irradiation, the o-nitrobenzyl ester decomposes, leading to a change in solubility that allows for photolithographic patterning. While this compound does not have the ortho-nitrobenzyl structure, the presence of the nitro group suggests its potential as a precursor for creating new photosensitive polymers. By chemically modifying the aldehyde group into a suitable polymerizable unit, the nitro- and trifluoromethyl-substituted aromatic ring could be incorporated into a polymer backbone, potentially leading to new photoimageable materials for the electronics industry.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental NMR data for 3-Nitro-4-(trifluoromethyl)benzaldehyde is not extensively reported in peer-reviewed literature.

Proton (¹H) NMR Studies

Carbon-13 (¹³C) NMR Investigations

Published research articles containing experimental ¹³C NMR data for this compound, which would provide chemical shifts for the carbonyl, aromatic, and trifluoromethyl carbons, could not be located. Such data would be essential for confirming the carbon framework of the molecule.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

While ¹⁹F NMR is the definitive technique for analyzing fluorine-containing compounds, specific experimental data detailing the chemical shift and coupling for the trifluoromethyl group in this compound is not present in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectra are used to identify the functional groups within a molecule through their characteristic vibrational frequencies. A detailed, peer-reviewed analysis of the IR absorption bands for the aldehyde, nitro, and trifluoromethyl groups of this compound is not available in the scientific literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While detailed experimental fragmentation studies are not published, the molecular formula of this compound is established as C₈H₄F₃NO₃. uni.lu This corresponds to a monoisotopic mass of approximately 219.01433 Da. uni.lu

Public databases contain predicted mass spectrometry data, which can be useful for preliminary identification.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 219.01378 |

| [M+H]+ | 220.02161 |

| [M+Na]+ | 242.00355 |

| [M-H]- | 218.00705 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. A search of crystallographic databases and the scientific literature found no published reports on the single-crystal X-ray structure of this compound. Therefore, precise data on its bond lengths, bond angles, and crystal packing arrangement are not available.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

In the synthesis and application of this compound, ensuring the purity of the final product and monitoring the progress of the reaction are critical for achieving desired outcomes and ensuring reproducibility. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation and sensitive detection of the target compound, starting materials, intermediates, and potential byproducts. The primary chromatographic methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound due to its high efficiency, and applicability to a wide range of organic compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Purity Assessment:

For determining the purity of this compound, a C18 or a phenyl-based stationary phase is typically employed. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The presence of the nitro and trifluoromethyl groups makes the molecule relatively non-polar, leading to good retention on reversed-phase columns.

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in a sample, from polar impurities to the less polar product. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and the nitro group provide strong chromophores. A wavelength of around 254 nm or 264 nm is generally effective for sensitive detection. mdpi.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A hypothetical HPLC method for the purity analysis of this compound is detailed in the table below.

Interactive Data Table: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and is mass spectrometry compatible. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV at 254 nm | The aromatic nitro compound absorbs strongly at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Reaction Monitoring:

HPLC can also be used to monitor the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals, the consumption of starting materials and the formation of the product can be quantified. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing purity and for the separation of isomers that may be present as impurities.

Purity Assessment and Isomer Separation:

In GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5), is typically used. epa.gov The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the boiling points and the interactions of the analytes with the stationary phase.

GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.net The mass spectrum provides a molecular fingerprint of each compound, allowing for positive identification of byproducts and isomers. researchgate.net For instance, in the synthesis of nitrobenzaldehydes, isomeric impurities are common, and GC-MS is an ideal tool for their identification and quantification. researchgate.net

Illustrative GC-MS Parameters:

| Parameter | Condition | Rationale |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | Separates compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of reaction progress and for the initial assessment of product purity. rsc.org

Reaction Monitoring:

In the synthesis of this compound, TLC can be used to quickly check the status of the reaction. mdpi.com A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of mobile phase, often a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the starting material, product, and any significant byproducts.

The separated spots are visualized under UV light (typically at 254 nm), where the aromatic compounds will appear as dark spots. mdpi.com By comparing the intensity of the spot corresponding to the starting material with that of the product, a chemist can qualitatively determine the extent of the reaction. google.com The disappearance of the starting material spot and the appearance of a strong product spot indicate that the reaction is nearing completion.

Example of TLC in Reaction Monitoring:

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |

| Visualization | UV lamp at 254 nm |

By using these complementary chromatographic techniques, researchers and manufacturers can ensure the high purity of this compound and effectively monitor its synthesis, leading to a more efficient and controlled chemical process.

Computational and Theoretical Studies on 3 Nitro 4 Trifluoromethyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31G* or 6-311++G**), can be used to optimize the molecule's three-dimensional geometry, predicting key bond lengths and angles. nih.govmdpi.com The optimized geometry reveals a planar benzene (B151609) ring, though minor distortions are expected due to steric and electronic repulsion between the bulky adjacent substituents. mdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov For this compound, the LUMO is expected to be of low energy and distributed over the nitro-aromatic system, indicating its susceptibility to nucleophilic attack and reduction.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Nitro-4-(trifluoromethyl)benzaldehyde, the MEP would show a highly positive (electron-deficient) potential around the aldehyde proton and the aromatic ring carbons, while a strongly negative potential would be localized on the oxygen atoms of the nitro and aldehyde groups.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations (Note: The following values are representative examples based on DFT studies of similar substituted benzenes and are for illustrative purposes.)

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-C (ring) | Aromatic carbon-carbon bond | ~1.39 - 1.41 Å |

| C-N (nitro) | Bond between ring and nitro group | ~1.48 Å |

| C-C (CF₃) | Bond between ring and CF₃ group | ~1.52 Å |

| C-C (aldehyde) | Bond between ring and aldehyde carbon | ~1.49 Å |

| C=O (aldehyde) | Carbonyl double bond | ~1.21 Å |

| Bond Angles | ||

| C-C-N | Angle involving the nitro group | ~119° |

| C-C-C (CF₃) | Angle involving the trifluoromethyl group | ~121° |

| O-N-O | Angle within the nitro group | ~124° |

| Dihedral Angles | ||

| C-C-N-O | Torsion angle of the nitro group | ~0° (planar) |

| C-C-C=O | Torsion angle of the aldehyde group | ~0° (planar) |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. sissa.itmdpi.com This approach allows for the prediction of reaction kinetics and the determination of the most energetically favorable pathways. For this compound, several reaction types are of interest.

One key reaction is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. Quantum chemical calculations can model this multi-step process, identifying intermediates and the activation energy associated with each step. Another important pathway is the nucleophilic addition to the aldehyde's carbonyl carbon, a characteristic reaction of benzaldehydes. The presence of two strong electron-withdrawing groups on the ring makes this carbonyl carbon highly electrophilic and thus more susceptible to attack.

Computational methods can map the potential energy surface for such reactions. Techniques like the Artificial Force Induced Reaction (AFIR) method are used to systematically search for reaction pathways between given reactants and products. sissa.it Once a potential pathway is identified, the precise geometry and energy of the transition state are calculated. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation barrier for the reaction. researchgate.net Comparing the activation barriers for competing reaction pathways can predict which product is likely to form under kinetic control. nih.gov

Table 2: Illustrative Steps for Modeling a Hypothetical Reaction Pathway (Example: Nucleophilic addition to the carbonyl group)

| Stage | Computational Objective | Information Gained |

| Reactants | Geometry optimization of this compound and the nucleophile. | Ground-state energies and structures of starting materials. |

| Transition State Search | Locate the saddle point on the potential energy surface between reactants and the addition intermediate. | Geometry of the transition state and the activation energy (Ea) of the reaction. |

| Frequency Calculation | Calculate vibrational frequencies at the transition state geometry. | Confirmation of a true transition state (one imaginary frequency) and calculation of zero-point vibrational energy. |

| Intermediate/Product | Geometry optimization of the resulting tetrahedral intermediate. | Energy and structure of the reaction intermediate or final product. |

| Reaction Profile | Plot the energy of all calculated species along the reaction coordinate. | Visualization of the complete energy profile, including activation barriers and reaction enthalpy. |

In Silico Investigations of Molecular Interactions with Biological Targets

In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are vital for predicting and analyzing how a small molecule like this compound or its derivatives might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com Given that derivatives of related structures have shown potential antitumor activity, relevant biological targets could include proteins involved in cancer pathways, such as kinases or proteases. nih.gov

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score or binding affinity. The process involves computationally placing the ligand into the active site of a protein and evaluating many possible conformations. The resulting poses are ranked based on a scoring function that approximates the free energy of binding. Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's active site.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing insight into the flexibility of the complex and the persistence of the interactions identified by docking. A stable complex in an MD simulation lends greater confidence to the docking prediction.

Table 3: Illustrative Molecular Docking Results for a Derivative against a Hypothetical Protein Target (Note: This table is a hypothetical example to demonstrate the type of data generated from an in silico study.)

| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| Amine derivative of this compound | Kinase XYZ | -9.2 | -55.8 | LYS-78 (H-bond), LEU-130 (hydrophobic), PHE-145 (π-π stacking) |

| Carboxylic acid derivative of this compound | Protease ABC | -8.5 | -49.3 | ARG-45 (H-bond, salt bridge), VAL-99 (hydrophobic), HIS-41 (H-bond) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are essential in fields like toxicology and drug design for predicting the properties of untested chemicals, thereby reducing the need for animal testing and guiding the design of safer, more effective molecules. nih.govnih.gov

For a compound like this compound, QSAR models are particularly relevant for predicting its potential toxicity, as nitroaromatic compounds are a well-studied class of environmental toxicants. nih.govnih.gov QSAR studies on nitroaromatics have consistently shown that their toxicity is governed by a combination of factors. nih.gov These are represented numerically by "molecular descriptors," which quantify various aspects of a molecule's structure.

Key descriptor classes include:

Electronic Descriptors: These describe the electronic properties of the molecule. The energy of the LUMO (E_LUMO) is often a critical descriptor for nitroaromatics, as a lower E_LUMO correlates with greater ease of reduction of the nitro group, a key step in their mechanism of toxicity. nih.gov

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP or K_ow) quantifies a molecule's lipophilicity. This descriptor is crucial for modeling a chemical's ability to cross biological membranes and accumulate in fatty tissues. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

Similarly, QSPR models can be developed to predict physicochemical properties. For instance, a QSPR study on substituted benzaldehydes successfully used electronic and steric descriptors to predict their ¹⁷O NMR chemical shifts. figshare.com For this compound, a QSPR model could predict properties like boiling point, vapor pressure, or solubility based on descriptors that encode the influence of its specific substituents.

Table 4: Important Molecular Descriptor Classes in QSAR/QSPR Models for Nitroaromatic Compounds

| Descriptor Class | Example Descriptors | Property/Activity Influenced | Typical Correlation with Toxicity | Source |

| Electronic | Energy of LUMO (E_LUMO), Dipole Moment, Atomic Charges | Reactivity, Toxicity, Polarity | Lower E_LUMO often increases toxicity | nih.gov |

| Hydrophobic | Octanol-Water Partition Coefficient (logP), Solubility | Bioaccumulation, Membrane Permeation, Toxicity | Higher logP often increases toxicity | nih.gov |

| Steric/Shape | Molecular Weight, Molar Refractivity, Ovality | Binding to receptors, Transport | Can be positive or negative depending on the specific mechanism | nih.gov |

| Constitutional | Number of -NO₂ groups, Number of specific atoms | General Toxicity | Positive correlation with the number of nitro groups | |

| Topological | Molecular Connectivity Indices (e.g., Chi indices), Wiener Index | Molecular Branching and Size | Varies with the specific index and endpoint | nih.gov |

Biological Activity and Mechanistic Insights from Research on Derivatives

Research into Enzyme Inhibition by Derivatives (e.g., Cholinesterase Inhibition)

Derivatives of trifluoromethyl-containing benzaldehydes have been investigated for their potential to inhibit various enzymes, with a particular focus on cholinesterases, which are key targets in the management of Alzheimer's disease.

One area of research has been on hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes. These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A number of these hydrazide-hydrazones demonstrated dual inhibition of both enzymes, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE. nih.gov

Notably, the derivative synthesized from 3-(trifluoromethyl)benzaldehyde (B1294959) showed a balanced inhibition of both AChE and BuChE. nih.gov The strongest inhibition of AChE was observed with 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which was found to act via a mixed-type inhibition mechanism. nih.gov Furthermore, the majority of these hydrazide-hydrazones were more potent inhibitors of AChE, with the 2-hydroxybenzylidene derivative being the most selective. nih.gov

Some cholinesterase inhibitors that have been approved for clinical use include rivastigmine, donepezil, and galantamine. mdpi.com Research into new derivatives, such as those based on the 3-Nitro-4-(trifluoromethyl)benzaldehyde scaffold, continues to be an active area of investigation in the search for more effective and selective enzyme inhibitors.

Investigation of Antimicrobial and Antifungal Potential of Novel Derivatives

The antimicrobial and antifungal properties of derivatives containing the trifluoromethyl and nitro functionalities have been a significant area of research. These compounds have shown promise in combating a range of pathogens, including drug-resistant strains.

Antibacterial Activity: Novel pyrazole (B372694) derivatives with a 3,5-bis(trifluoromethyl)phenyl substitution have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. mdpi.com Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives also reported effective growth inhibition of antibiotic-resistant Gram-positive bacteria and the prevention of biofilm formation by MRSA and Enterococcus faecalis. nih.gov Specifically, a trifluoromethyl-substituted derivative showed good activity against MRSA with a low MIC value of 3.12 μg/mL. nih.gov

Schiff bases are another class of derivatives that have been explored for their antimicrobial properties. capes.gov.br Those derived from fluorobenzaldehydes have been shown to possess antimicrobial activity. wikipedia.org The complexation of Schiff bases with metal ions, such as zinc(II), can enhance their antimicrobial effects. nih.gov

Antifungal Activity: Research into novel chalcone (B49325) derivatives with trifluoromethyl and trifluoromethoxy substitutions has revealed significant antifungal activity. nih.gov In a comparative study, compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov One of the trifluoromethoxy-substituted chalcones exhibited potency equal to the standard antifungal drug fluconazole (B54011) against Candida albicans. nih.gov

The following table summarizes the antimicrobial activity of selected derivatives:

| Derivative Class | Target Organism | Key Findings | Citations |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors, prevent biofilm formation. | nih.gov |

| 3,5-bis(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (MRSA) | Potent growth inhibitors with MIC values as low as 0.25 µg/mL. | mdpi.com |

| Trifluoromethoxy substituted chalcones | Candida albicans | Potency equal to fluconazole. | nih.gov |

Studies on Anticancer Activity and Cytotoxic Mechanisms of Related Compounds

The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of this compound have been explored for their potential in this area. nih.gov

A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that several of these compounds exhibited significant antiproliferative activity against various human cancer cell lines, including melanoma, prostate cancer, and breast cancer. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) tandfonline.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as a promising candidate for further development. nih.gov

In another study, a series of 6-arylaminoflavones were synthesized, and it was found that compounds with a trifluoromethyl group on the aniline (B41778) moiety showed enhanced cytotoxicity, particularly against prostate cancer cells. mdpi.com The position of the trifluoromethyl group was found to be crucial, with the para-substituted derivative being more active than the ortho-substituted one. mdpi.com

Furthermore, research on isoxazole-based molecules demonstrated the importance of the trifluoromethyl group in enhancing anticancer activity. rsc.org A trifluoromethyl-containing isoxazole (B147169) was found to be nearly eight times more active than its non-fluorinated counterpart against human breast cancer cells. rsc.org The cytotoxic mechanism was determined to be through the induction of apoptosis. rsc.org

The cytotoxic effects of benzaldehyde (B42025) itself have also been studied, with results showing that it can induce DNA damage and apoptosis in human lymphocytes at certain concentrations. nih.gov Schiff bases derived from 4-nitro benzaldehyde have also shown promising anticancer activity against oral cancer cell lines, with the anti-cancer mechanism potentially attributed to the -HC=N- azomethine group. nih.gov

The table below presents data on the anticancer activity of some of these derivatives:

| Derivative Class | Cancer Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Melanoma (C32, A375), Prostate (DU145) | Significant antiproliferative activity. | nih.gov |

| 6-arylaminoflavones with trifluoromethyl group | Prostate adenocarcinoma (PC3) | Enhanced cytotoxicity. | mdpi.com |

| 4-(trifluoromethyl)isoxazoles | Human breast cancer (MCF-7) | Significantly more active than non-fluorinated analogue; induces apoptosis. | rsc.org |

| Schiff base from 4-nitro benzaldehyde | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | Promising activity with evidence of apoptotic induction. | nih.gov |

Elucidation of Molecular Mechanisms of Action and Target Engagement of Derivatives

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to uncover the cellular targets and pathways involved.

In the context of antibacterial action, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives suggest that they have a broad range of inhibitory effects on macromolecular synthesis, indicating that they may have a global effect on bacterial cell function. nih.govrsc.org

For anticancer activity, the mechanisms appear to involve the induction of programmed cell death. For instance, isoxazole derivatives containing a trifluoromethyl group have been shown to induce apoptosis and cause cell cycle arrest. rsc.org The cytotoxic effects of benzaldehyde have also been linked to the induction of apoptosis and DNA damage. nih.gov

The nitro group in these compounds can also play a significant role in their mechanism of action. In some cases, nitro-compounds can be activated by nitroreductase enzymes present in certain pathogens or cancer cells, leading to the formation of cytotoxic reactive nitrogen species. nih.gov This bioreductive activation is a known mechanism for the selective toxicity of certain nitroaromatic drugs. The formation of 3-nitrotyrosine, a product of protein nitration, is an indicator of oxidative modification that favors pro-oxidant processes. nih.gov

In terms of target engagement for anticancer activity, imidazole (B134444) derivatives have been suggested to target proteins such as heme oxygenase and cRAF-kinase, which are involved in cancer cell proliferation. openmedicinalchemistryjournal.com

Design Principles for Fluorinated Compounds with Enhanced Bioactivity

The inclusion of fluorine, particularly the trifluoromethyl group, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. chimia.ch Several key principles underpin this approach:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. tandfonline.comchimia.ch This can increase the half-life and bioavailability of a drug. wikipedia.orgnih.gov Placing a fluorine atom at a site of metabolic oxidation can block this process. nih.gov

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target. nih.govwikipedia.org This increased lipophilicity can also enhance binding to hydrophobic pockets in proteins. nih.gov

Altered Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule. tandfonline.comnih.gov This can affect the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a drug's absorption, distribution, and binding to its target. nih.gov

Improved Binding Affinity: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (as an acceptor) and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its protein target. tandfonline.comnih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. nih.gov

The strategic incorporation of fluorine and trifluoromethyl groups, based on these principles, has been instrumental in the development of numerous successful drugs and continues to be a guiding principle in the design of new therapeutic agents based on scaffolds like this compound. chimia.ch

Compound Names

| Compound Name |

|---|

| This compound |

| 3-Nitro-5-(trifluoromethyl)benzaldehyde |

| 4-(Trifluoromethyl)benzohydrazide |

| 3-(Trifluoromethyl)benzaldehyde |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) tandfonline.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole |

| 4-nitro benzaldehyde |

| Rivastigmine |

| Donepezil |

| Galantamine |

| Fluconazole |

Catalytic Aspects in the Synthesis and Transformation of 3 Nitro 4 Trifluoromethyl Benzaldehyde

Organocatalysis in Aldehyde Transformations and Aromatic Functionalization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. For 3-Nitro-4-(trifluoromethyl)benzaldehyde, organocatalysts can facilitate a variety of transformations at the aldehyde group and potentially the aromatic ring.

The aldehyde group is a prime site for organocatalytic transformations. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form an enamine intermediate. This activation mode is central to many classic organocatalytic reactions. For instance, the asymmetric Michael addition of aldehydes to nitroolefins is a well-established method for forming carbon-carbon bonds. mdpi.com Similarly, the aldehyde of this compound could act as the electrophile in reactions like the asymmetric Henry (nitroaldol) reaction. In such a reaction, a chiral organocatalyst, often a bifunctional thiourea (B124793) or a metal complex with a chiral ligand, would activate the aldehyde for nucleophilic attack by a nitronate, such as that derived from nitromethane. mdpi.com The resulting β-nitro alcohol is a versatile intermediate for synthesizing amino alcohols and other valuable compounds.

The presence of the trifluoromethyl group introduces both steric and electronic effects that can influence the stereochemical outcome of these reactions. Research on the organocatalytic enantioselective vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with trifluoromethyl ketones has demonstrated that squaramide-based catalysts can effectively control the stereochemistry in the formation of tertiary alcohols bearing a CF3 group. scispace.comjyu.fi This suggests that similar catalyst systems could be effective in controlling the stereochemistry of nucleophilic additions to the aldehyde of this compound.

Furthermore, the aza-Henry reaction, which involves the addition of nitroalkanes to imines, provides a route to chiral β-nitroamines. nih.gov While this reaction typically involves an imine, the aldehyde of this compound could be converted to the corresponding N-protected imine and then subjected to an asymmetric aza-Henry reaction catalyzed by chiral ion-pair catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts. nih.gov

Table 1: Organocatalytic Transformations Relevant to this compound

| Reaction Type | Catalyst Type | Potential Product from this compound |

|---|---|---|

| Asymmetric Henry Reaction | Chiral bifunctional thioureas, squaramides | Chiral β-nitro alcohols |

| Asymmetric Michael Addition | Chiral secondary amines (e.g., proline derivatives) | γ-nitroaldehydes (if reacted with nitroalkenes) |

| Asymmetric Aza-Henry Reaction | Chiral quaternary ammonium salts (on the derived imine) | Chiral β-nitroamines |

Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis provides a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds, with nitroarenes serving as effective electrophilic coupling partners. rhhz.net The nitro group in this compound can be replaced through various cross-coupling reactions, offering a pathway to a wide range of functionalized derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds between aryl halides or triflates and amines. This methodology has been extended to nitroarenes. The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst (such as Pd2(dba)3) and a suitable ligand (like XantPhos) could yield the corresponding 3-amino-4-(trifluoromethyl)benzaldehyde derivatives. mdpi.com The choice of base, such as cesium carbonate, is often crucial for the success of these transformations. mdpi.com

The formation of C-O and C-S bonds is also achievable through palladium catalysis. Coupling reactions with phenols or thiols would lead to the corresponding ether or thioether products, respectively. These reactions often proceed through an oxidative addition of the palladium catalyst to the C-NO2 bond, followed by transmetalation and reductive elimination. rhhz.net

Nickel and copper catalysts also offer effective alternatives for cross-coupling reactions of nitroarenes. rhhz.net Nickel catalysis, in particular, has been shown to be effective for C-N bond formation and can sometimes offer advantages in terms of cost and reactivity. mit.edu Multimetallic systems, combining nickel and palladium, have been developed for the cross-Ullman reaction, demonstrating the potential for selective cross-coupling between different aryl electrophiles. nih.gov

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System (Example) | Nucleophile | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XantPhos | Amines | C-N |

| C-O Coupling | Palladacycle | Phenols | C-O |

| C-S Coupling | Palladacycle / Cu(OAc)₂ | Thiols / Sodium Sulfinates | C-S |

| C-C Coupling | NiCl₂(PCy₃)₂ | Organozinc reagents | C-C |

Biocatalytic Approaches for Enantioselective Synthesis and Specific Transformations

Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes can operate under mild conditions and often provide exquisite chemo-, regio-, and enantioselectivity.

For this compound, a key transformation is the reduction of the nitro group to an amine. Nitroreductases are a class of enzymes that can efficiently catalyze this reduction using a cofactor such as NADH or NADPH. georgiasouthern.edu This biocatalytic reduction would yield 3-amino-4-(trifluoromethyl)benzaldehyde, a valuable intermediate for pharmaceuticals and agrochemicals. The use of whole-cell biocatalysts, such as strains of Escherichia coli, has been shown to be effective for the chemoselective reduction of conjugated nitroalkenes. researchgate.net

The aldehyde group can also be a target for biocatalytic reduction. A wide range of alcohol dehydrogenases (ADHs) can reduce aldehydes to their corresponding primary alcohols with high enantioselectivity if a prochiral center is formed. While the reduction of the aldehyde in this compound would not create a new stereocenter directly at the benzylic carbon, subsequent reactions could leverage the chirality of other parts of a larger molecule.